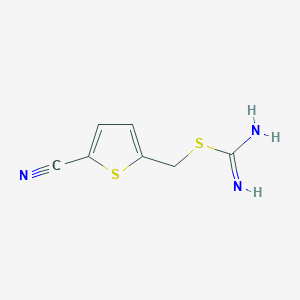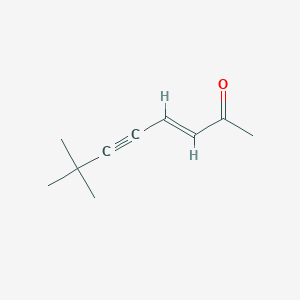
1,2,3-Tri-tert-butoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-tert-butoxypropane is an organic compound characterized by the presence of three tert-butoxy groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tri-tert-butoxypropane can be synthesized through the etherification of glycerol with tert-butyl alcohol in the presence of acid catalysts. The reaction typically involves the use of a commercial ion exchange resin, such as Amberlyst 15, as the catalyst. The optimal conditions for this reaction include a temperature of 70°C, a stoichiometric ratio of glycerol to tert-butyl alcohol (1:3), and the addition of dibutyl ether to shift the reaction equilibrium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 1,2,3-Tri-tert-butoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2,3-Tri-tert-butoxypropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2,3-Tri-tert-butoxypropane involves its interaction with molecular targets through its functional groups. The tert-butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
相似化合物的比较
- 1-tert-butoxypropane-2,3-diol
- 2-tert-butoxypropane-1,3-diol
- 1,3-di-tert-butoxypropan-2-ol
- 1,2-di-tert-butoxypropan-3-ol
Comparison: 1,2,3-Tri-tert-butoxypropane is unique due to the presence of three tert-butoxy groups, which confer distinct steric and electronic propertiesFor instance, the tri-substitution provides enhanced stability and specific interaction capabilities, making it suitable for specialized industrial and research applications .
属性
CAS 编号 |
92867-55-5 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC 名称 |
2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-13(2,3)16-10-12(18-15(7,8)9)11-17-14(4,5)6/h12H,10-11H2,1-9H3 |
InChI 键 |
TUSHGQUSFYDNJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC(COC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)







